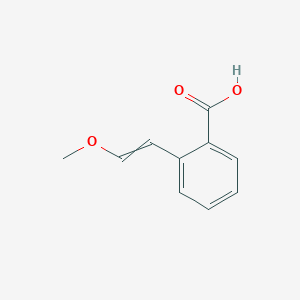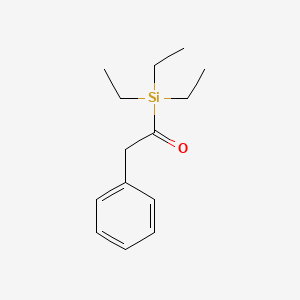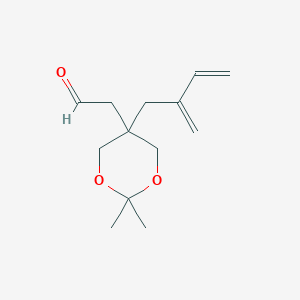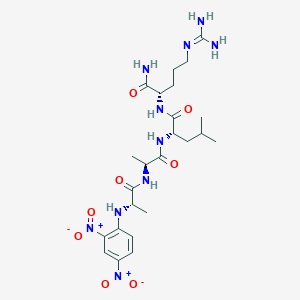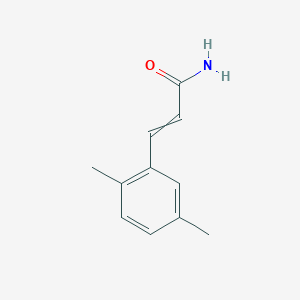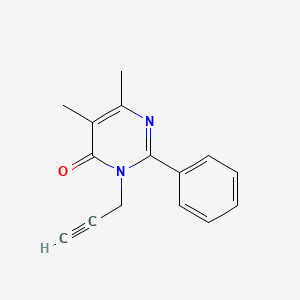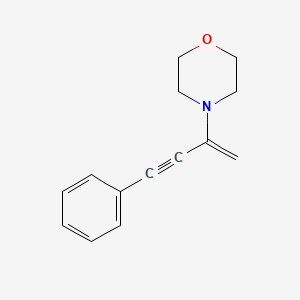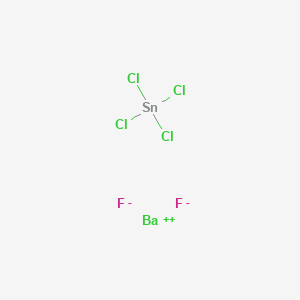
Barium(2+);tetrachlorostannane;difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);tetrachlorostannane;difluoride is a complex inorganic compound that combines barium, tin, chlorine, and fluorine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of barium(2+);tetrachlorostannane;difluoride typically involves the reaction of barium carbonate with ammonium fluoride, resulting in the precipitation of barium fluoride . The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);tetrachlorostannane;difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state tin compounds, while reduction may yield lower oxidation state barium compounds.
Applications De Recherche Scientifique
Barium(2+);tetrachlorostannane;difluoride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex inorganic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of advanced materials, including ceramics and electronic components
Mécanisme D'action
The mechanism of action of barium(2+);tetrachlorostannane;difluoride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, such as its use in diagnostic imaging or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium fluoride: A simpler compound with similar applications in optics and electronics.
Barium chloride: Another barium compound used in various industrial processes.
Tin(IV) chloride: A related tin compound with applications in organic synthesis and catalysis.
Uniqueness
Its ability to participate in diverse chemical reactions and form stable complexes makes it valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
232945-87-8 |
|---|---|
Formule moléculaire |
BaCl4F2Sn |
Poids moléculaire |
435.8 g/mol |
Nom IUPAC |
barium(2+);tetrachlorostannane;difluoride |
InChI |
InChI=1S/Ba.4ClH.2FH.Sn/h;6*1H;/q+2;;;;;;;+4/p-6 |
Clé InChI |
HSTVMGLNBDQUAK-UHFFFAOYSA-H |
SMILES canonique |
[F-].[F-].Cl[Sn](Cl)(Cl)Cl.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


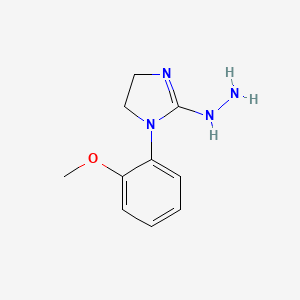
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)

![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)


